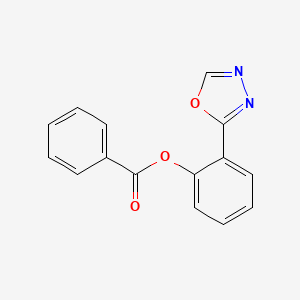
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” is a chemical compound with the molecular formula C15H9ClN2O3 . It is also known by other names such as “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate” and "Benzoic acid, 4-chloro-, 2-(1,3,4-oxadiazol-2-yl)phenyl ester" .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . The process typically involves the reaction of semicarbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . The use of acetate (glacial) as a catalyst produces Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied extensively . For instance, the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with substituted aldehydes produces Schiff’s bases .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C15H9ClN2O3, an average mass of 300.697 Da, and a monoisotopic mass of 300.030182 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Studies
1,3,4-Oxadiazole bearing compounds have garnered attention due to their biological activities, including moderate to significant antimicrobial and antibacterial effects. Research by Khalid et al. (2016) on N-substituted derivatives of similar compounds showcases their utility in combating both Gram-negative and Gram-positive bacteria, highlighting their potential as therapeutic agents in treating infections (Khalid et al., 2016).
Synthetic Methodologies
The development of synthetic methodologies for 1,3,4-oxadiazoles, as described by Poulain et al. (2001), demonstrates the versatility of these compounds in chemical synthesis. Their work on parallel synthesis from carboxylic acids using uronium-based activation offers a streamlined approach to generating a library of 1,3,4-oxadiazoles, providing valuable tools for further pharmaceutical and material science research (Poulain et al., 2001).
Apoptosis Induction for Anticancer Research
Chemical genetics approaches for discovering apoptosis inducers have identified 1,3,4-oxadiazole derivatives as potential anticancer agents. This research pathway enables the identification of small molecules that can induce apoptosis, offering a basis for novel cancer therapies. Specifically, the work by Cai et al. (2006) underlines the importance of these compounds in uncovering new drugs and understanding biological systems (Cai et al., 2006).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole have been investigated for their corrosion inhibition properties, with studies indicating their effectiveness in protecting mild steel in acidic environments. The research by Ammal et al. (2018) explores the physicochemical and theoretical aspects of this application, demonstrating the potential of these compounds in industrial maintenance and longevity (Ammal et al., 2018).
Optoelectronic Applications
1,3,4-Oxadiazole derivatives have also shown promise in optoelectronics, including light-emitting diodes (LEDs) and photovoltaic devices. The study by Naik et al. (2019) on thiophene-substituted derivatives highlights their photophysical properties, suggesting their potential in enhancing device performance and efficiency (Naik et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate are the Epidermal Growth Factor Receptor (EGFR) wild-type enzyme and the oxidoreductase 1XDQ protein . EGFR plays a key role in controlling the cell cycle, making it a promising target for anticancer drug development . The oxidoreductase 1XDQ protein is involved in antibacterial and antifungal activities .
Mode of Action
This compound: interacts with its targets by inhibiting the EGFR wild-type enzyme . It has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This compound also interacts with the active site region of the oxidoreductase 1XDQ protein, enhancing its antibacterial and antifungal activities .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to cell cycle regulation and antibacterial and antifungal activities . By inhibiting the EGFR wild-type enzyme, this compound can disrupt the cell cycle, potentially leading to anticancer effects . Its interaction with the oxidoreductase 1XDQ protein can enhance antibacterial and antifungal activities .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of the EGFR wild-type enzyme, potentially leading to anticancer effects . It also enhances the antibacterial and antifungal activities of the oxidoreductase 1XDQ protein .
Zukünftige Richtungen
The future directions for research on “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .
Eigenschaften
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKTYYDBRSFYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)
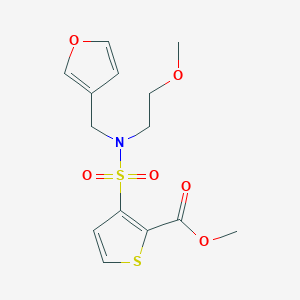
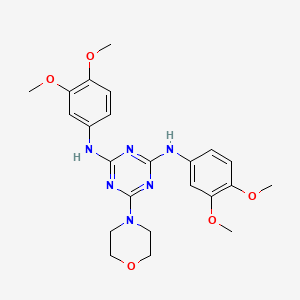
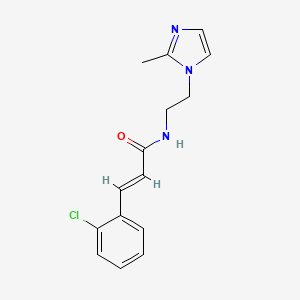


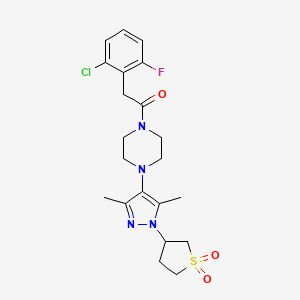
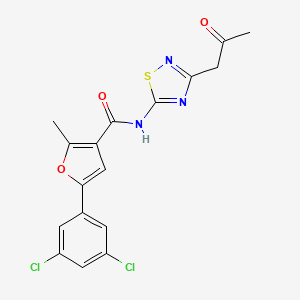


![[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2701875.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)
![N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2701879.png)
![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)
